

Analysis of N-(mesitylmethyl)-N-phenylamine Crystal Structure: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(mesitylmethyl)-N-phenylamine*

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Disclaimer: As of November 2025, a comprehensive search of publicly available scientific databases reveals no specific crystal structure data for **N-(mesitylmethyl)-N-phenylamine**. To fulfill the structural analysis and formatting requirements of this guide, we will provide a detailed examination of a closely related and structurally analogous compound, N-benzylaniline. The methodologies, data presentation, and visualizations provided herein are based on the known crystal structure of N-benzylaniline and serve as a representative example of a technical guide for such an analysis.

This technical guide offers an in-depth analysis of the crystal structure of N-benzylaniline, a secondary amine that serves as a structural analogue to **N-(mesitylmethyl)-N-phenylamine**. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing a comprehensive overview of its crystallographic data, experimental protocols for its synthesis and crystal growth, and a visualization of the analytical workflow.

Quantitative Crystallographic Data

The crystal structure of N-benzylaniline has been determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below. This information provides a quantitative basis for understanding the solid-state conformation and packing of the molecule.

Table 1: Crystal Data and Structure Refinement for N-benzylaniline.[1]

Parameter	Value
Empirical Formula	C ₁₃ H ₁₃ N
Formula Weight	183.24
Temperature	200 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	18.8185 (6) Å
b	5.7911 (2) Å
c	19.3911 (7) Å
α	90°
β	103.338 (1)°
γ	90°
Volume	2056.24 (12) Å ³
Z	8
Calculated Density	1.184 Mg/m ³
Absorption Coefficient	0.07 mm ⁻¹
F(000)	784
Data Collection & Refinement	
Theta range for data collection	2.2 to 28.3°
Reflections collected	Not specified
Independent reflections	4929
Goodness-of-fit on F ²	1.04

Final R indices [$I > 2\sigma(I)$]	R1 = 0.044, wR2 = 0.118
R indices (all data)	Not specified

Table 2: Selected Bond Lengths and Angles for N-benzylaniline.[1]

Bond	Length (Å)	Angle	Degree (°)
N1—C11	1.3823 (14)	C11—N1—C1	124.54 (11)
N1—C1	1.4375 (15)	C1—N1—H1A	117.0 (10)
C1—C21	Not specified	C11—N1—H1A	Not specified
N2—C31	Not specified	C31—N2—C2	Not specified
N2—C2	Not specified	C2—N2—H2A	Not specified
C31—N2—H2A	Not specified		

Note: The asymmetric unit of N-benzylaniline contains two independent molecules. The data presented here are for one of the molecules. The bond angles around the nitrogen atoms are noteworthy, with the C-N-C angle being the largest in both molecules of the asymmetric unit. The phenyl rings within each molecule are nearly perpendicular to each other, with dihedral angles of 80.76 (4)° and 81.40 (4)°, respectively.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-benzylaniline and the subsequent determination of its crystal structure.

2.1. Synthesis of N-benzylaniline

A common and effective method for the synthesis of N-benzylaniline is the reaction of aniline with benzyl chloride in the presence of a weak base to neutralize the hydrochloric acid formed during the reaction.[2]

Materials:

- Aniline (4 moles)
- Benzyl chloride (1 mole)
- Sodium bicarbonate (1.25 moles)
- Water
- Ligroin (for crystallization)
- Saturated salt solution
- Anhydrous sodium sulfate

Procedure:[2]

- A 1500-cc flask is equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.
- 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 cc of water are placed in the flask.
- The mixture is heated to 90–95 °C on a steam bath with vigorous stirring.
- 127 g (1 mole) of freshly distilled benzyl chloride is added slowly from the separatory funnel over a period of 1.5 to 2 hours.
- The reaction is continued for an additional 4 hours at 90–95 °C.
- The mixture is then cooled, and the solid is removed by suction filtration.
- The aqueous and organic layers of the filtrate are separated. The organic layer is washed with a saturated salt solution and dried over anhydrous sodium sulfate.
- The excess aniline is removed by distillation under reduced pressure.
- The remaining product, N-benzylaniline, is then distilled. The fraction boiling at 298–300 °C is collected.[2]

- For further purification and to obtain crystals suitable for X-ray diffraction, the product can be recrystallized from ligroin. The product is dissolved in hot ligroin, and the solution is cooled in a freezing mixture to induce crystallization. The resulting crystals are filtered, washed with cold ligroin, and dried.[2]

2.2. Single-Crystal X-ray Diffraction Analysis

Crystals of N-benzylaniline suitable for X-ray diffraction were obtained directly from the commercially available compound or after recrystallization.[1]

Data Collection:

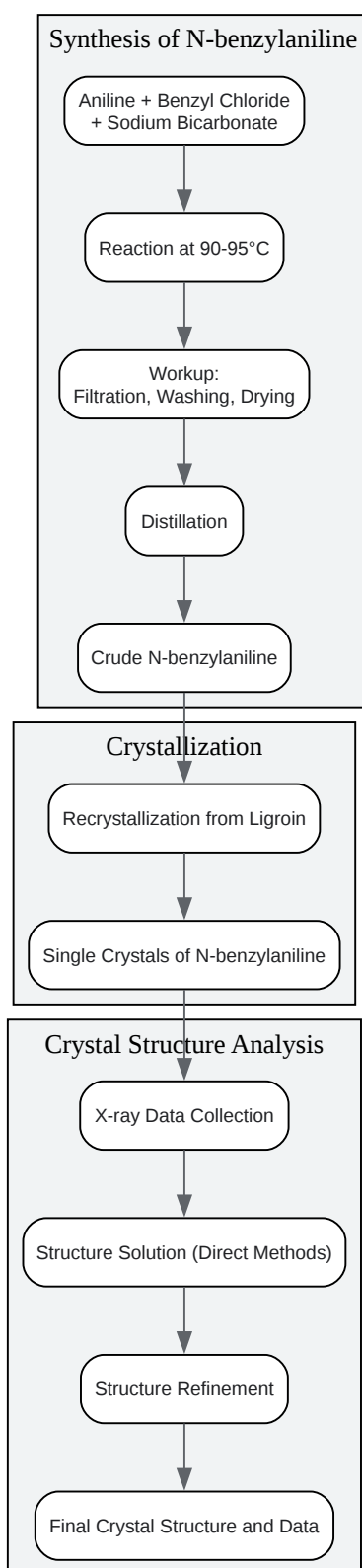
- A suitable single crystal was mounted on a diffractometer.
- Data were collected at a temperature of 200 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).[1]
- A series of ϕ and ω scans were performed to cover the reciprocal space.[1]

Structure Solution and Refinement:

- The structure was solved by direct methods and refined by full-matrix least-squares on F^2 .
- Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
- The nitrogen-bound hydrogen atoms were located in a difference Fourier map and refined freely.[1]
- Anisotropic displacement parameters were applied to all non-hydrogen atoms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of N-benzylaniline.



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Caption: Workflow for N-benzylaniline synthesis and crystal analysis.

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